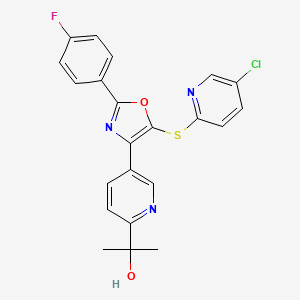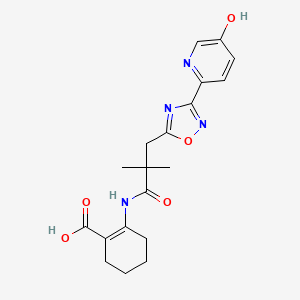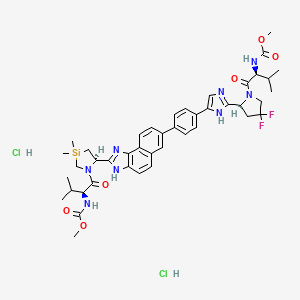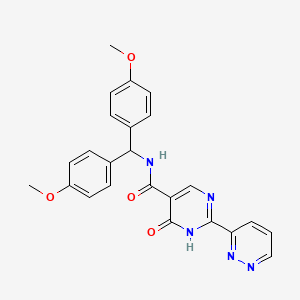
ML418
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C19H24ClN3O3 . It is also known by other names such as ML418 and has a CAS number of 1928763-08-9 .
Molecular Structure Analysis
The molecular weight of this compound is 377.9 g/mol . The IUPAC name is propan-2-yl N - [1- [ (5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate . The InChI code and key are available for further structural analysis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a topological polar surface area of 74.7 Ų and a complexity of 471 . It has 5 rotatable bonds, 2 hydrogen bond donors, and 5 hydrogen bond acceptors .科学研究应用
抑制Kir7.1钾通道
ML418被认为是第一个选择性的、亚微摩尔浓度下可阻断Kir7.1钾通道的抑制剂 {svg_1}. Kir7.1通道已被证明是多种生理过程的关键调节因子。 This compound的发现为探索Kir7.1的生理学和治疗潜力提供了一种新工具 {svg_2}.
调节大脑中的黑皮质素信号
Kir7.1通道可被this compound抑制,在脑中的黑皮质素信号传导中起着至关重要的作用 {svg_3}. 这表明this compound可能用于神经科学研究,以研究黑皮质素信号传导对各种脑功能的影响。
眼睛中的电解质稳态
This compound的靶点Kir7.1通道也参与维持眼睛中的电解质稳态 {svg_4}. 因此,this compound可用于眼科研究,以研究与电解质失衡相关的眼部健康和疾病。
妊娠期间子宫肌肉收缩
已发现Kir7.1通道调节妊娠期间的子宫肌肉收缩 {svg_5}. 这表明this compound可用于生殖生物学研究,以研究与妊娠相关的疾病或并发症。
抑制Kir6.2通道
除了抑制Kir7.1通道外,this compound还以类似的效力抑制Kir6.2通道 {svg_6}. 这扩展了其在任何涉及Kir6.2通道的生理过程中的潜在应用。
药理学研究
This compound已在一组64个GPCR、离子通道和转运蛋白中进行了脱靶活性评估,结果显示其具有相对清洁的辅助药理学特征 {svg_7}. 这使得this compound成为药理学研究中研究药物特异性和脱靶效应的宝贵工具。
安全和危害
作用机制
ML418, also known as Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate, is a potent and selective inhibitor of the inward rectifier potassium (Kir) channel Kir7.1 .
Target of Action
The primary target of this compound is the Kir7.1 potassium channel . This channel, also known as KCNJ13, plays a crucial role in various physiological processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy .
Mode of Action
This compound acts as a selective, sub-micromolar pore blocker of the Kir7.1 potassium channel . It inhibits Kir7.1 with an IC50 value of 0.31 μM . It also inhibits Kir6.2 with similar potency . It exhibits superior selectivity over other Kir channels .
Biochemical Pathways
The Kir7.1 channel is a key regulator of several biochemical pathways. It plays a significant role in melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy . The inhibition of Kir7.1 by this compound can influence these pathways and their downstream effects.
Pharmacokinetics
It is known that this compound exhibitsCNS penetration , indicating its ability to cross the blood-brain barrier .
Result of Action
The inhibition of Kir7.1 by this compound can lead to changes in melanocortin signaling, electrolyte homeostasis, and uterine muscle contractility . For instance, it has been reported that the reduction of Kir7.1 function can influence renal electrolyte excretion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties, such as its CNS penetration, can be affected by factors like the blood-brain barrier . .
生化分析
Biochemical Properties
ML418 interacts with the Kir7.1 potassium channel, inhibiting it with an IC50 value of 0.31 μM . This interaction is highly selective, with this compound displaying over 17-fold selectivity for Kir7.1 over other potassium channels such as Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1 .
Cellular Effects
The inhibition of the Kir7.1 potassium channel by this compound influences cell function by altering the flow of potassium ions across the cell membrane . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the physiological context .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Kir7.1 potassium channel and inhibiting its function . This binding interaction blocks the flow of potassium ions through the channel, which can influence enzyme activity, change gene expression, and alter cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as the compound’s stability and degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, although the specific effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized in the literature. Given its role as a Kir7.1 potassium channel inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in potassium ion transport .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized in the literature. Given its ability to penetrate the CNS, it is likely that this compound interacts with transporters or binding proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is not well characterized in the literature. Given its role as a Kir7.1 potassium channel inhibitor, it is likely that this compound localizes to the cell membrane where these channels are typically found .
属性
IUPAC Name |
propan-2-yl N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIXCQOSULUGBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)
![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)



![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)
![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)


![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)